molecular formula C20H24N2O B13692629 1-(3-(Dibenzylamino)-1-pyrrolidinyl)ethanone

1-(3-(Dibenzylamino)-1-pyrrolidinyl)ethanone

Katalognummer: B13692629
Molekulargewicht: 308.4 g/mol
InChI-Schlüssel: MNCHCBUODDRLRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD32690940 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Eigenschaften

Molekularformel

C20H24N2O

Molekulargewicht

308.4 g/mol

IUPAC-Name

1-[3-(dibenzylamino)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C20H24N2O/c1-17(23)21-13-12-20(16-21)22(14-18-8-4-2-5-9-18)15-19-10-6-3-7-11-19/h2-11,20H,12-16H2,1H3

InChI-Schlüssel

MNCHCBUODDRLRY-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1CCC(C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of MFCD32690940 typically involves a series of well-defined chemical reactions. One common method includes the reaction of precursor compounds under controlled conditions to yield the desired product. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in determining the efficiency and yield of the synthesis.

Industrial Production Methods: In an industrial setting, the production of MFCD32690940 is scaled up using optimized synthetic routes. These methods often involve continuous flow processes, which allow for better control over reaction conditions and higher production rates. The use of advanced technologies, such as automated reactors and real-time monitoring systems, ensures the consistent quality and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: MFCD32690940 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions: The reactions involving MFCD32690940 typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products Formed: The major products formed from the reactions of MFCD32690940 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups, leading to the formation of new compounds with altered properties.

Wissenschaftliche Forschungsanwendungen

MFCD32690940 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic reactions and as a standard for analytical techniques. In biology, the compound is studied for its potential effects on cellular processes and its use as a biochemical probe. In medicine, MFCD32690940 is investigated for its therapeutic potential in treating specific diseases. In industry, the compound is utilized in the production of advanced materials and as a catalyst in chemical processes.

Wirkmechanismus

The mechanism of action of MFCD32690940 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.